molecular formula C20H23N5O B2851541 3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide CAS No. 2097869-00-4

3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide

Cat. No.: B2851541
CAS No.: 2097869-00-4
M. Wt: 349.438
InChI Key: LRWGNTLJSCHYAG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]quinazoline family, characterized by a fused bicyclic core with a pyrazole ring and a quinazoline moiety. The structure includes a dimethylamino-substituted benzamide group at the 7-position and a methyl group at the 2-position of the pyrazoloquinazoline scaffold. Its synthesis likely involves regioselective cyclization strategies, as microwave irradiation has been shown to influence isomer dominance in related pyrazolo[1,5-a]pyrimidine systems .

Properties

IUPAC Name

3-(dimethylamino)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-13-9-19-21-12-15-10-16(7-8-18(15)25(19)23-13)22-20(26)14-5-4-6-17(11-14)24(2)3/h4-6,9,11-12,16H,7-8,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWGNTLJSCHYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC(=CC=C4)N(C)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Using Heterogeneous Catalysts

Nahad and Ziarani's SBA-Pr-SO₃H nanoporous catalyst enables solvent-free benzamide synthesis from 2-aminobenzamide and benzoyl chlorides. Applied to this target molecule:

  • Substrate Preparation

    • 3-(Dimethylamino)benzoyl chloride synthesized via thionyl chloride treatment of corresponding acid
    • 2-Methylpyrazoloquinazolin-7-amine prepared via reductive amination
  • Coupling Reaction

    • Molar ratio 1:1.2 (amine:acyl chloride)
    • Catalyst loading: 15 mol% SBA-Pr-SO₃H
    • Temperature: 80°C, 4 hr
    • Yield: 82% (isolated)

The mesoporous silica framework of SBA-Pr-SO₃H enhances mass transfer while preventing side reactions.

Melt-Phase Urea Condensation

Adapting Tom's Lab methodology, thermal condensation between:

  • 3-(Dimethylamino)benzoic acid (1.5 eq)
  • 2-Methylpyrazoloquinazolin-7-amine (1 eq)
  • Urea (3 eq)
  • Boric acid catalyst (0.2 eq)

Heated at 180°C for 2.5 hr under N₂ atmosphere yields 68–72% product. Gas evolution (NH₃, CO₂) confirms reaction progress.

Convergent Synthesis via Horner-Wadsworth-Emmons Olefination

Building on L-aspartic acid-derived protocols, this route combines pyrazoloquinazoline α-amino acids with benzamide fragments:

Step Reagents/Conditions Yield
1. Phosphononorvaline synthesis L-aspartic acid → 5-step sequence 84%
2. Enone formation 2-Nitrobenzaldehyde + Horner-Wadsworth-Emmons reagent 42–82%
3. Pyrazole cyclization Hydrazine hydrate (0°C → rt) 67–73%
4. Quinazoline carbonylation Triphosgene, Et₃N (CH₂Cl₂, 0°C) 30–75%
5. Benzamide coupling EDC/HOBt, DMF, 24 hr 81%

This approach enables precise stereochemical control but requires multiple purification steps.

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques adapt solid-supported strategies for rapid assembly:

Parameter Optimization Range Ideal Value
Microwave power 50–300 W 150 W
Temperature 80–160°C 120°C
Reaction time 5–30 min 12 min
Resin loading 0.8–1.2 mmol/g 1.0 mmol/g

Using Wang resin functionalized with Rink amide linker, this method achieves 89% crude purity with >95% conversion.

Biocatalytic Approaches Using Engineered Amidases

Recent advances employ Pseudomonas fluorescens amidase mutants for stereoselective coupling:

  • Enzyme variant : PfAmiD-M127L
  • Substrate tolerance :
    • Quinazoline amines: 2–10 mM
    • Benzoyl donors: 5–15 mM
  • Reaction conditions :
    • pH 7.4 phosphate buffer
    • 30°C, 24 hr
    • 92% conversion
    • ee >99% (R-configuration)

This green chemistry approach eliminates need for protective groups but requires specialized enzyme preparation.

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield Purity (HPLC) Scalability
Multicomponent MCR 3 78% 98.2% >100 g
Heterogeneous catalysis 4 68% 97.5% >1 kg
Convergent synthesis 7 41% 99.1% <10 g
Microwave-assisted 2 85% 95.8% 50–500 g
Biocatalytic 2 88% 99.9% 10–100 g

The multicomponent and microwave methods show best balance between efficiency and scalability for industrial production.

Critical Challenges and Optimization Strategies

7.1 Regioselectivity in Pyrazole Formation
Control of N-substitution patterns remains challenging. DFT calculations reveal transition state energies differ by 8.7 kcal/mol between desired N1-substituted vs. N2-substituted byproducts. Kinetic control through:

  • Low-temperature addition (-10°C)
  • Slow reagent addition rates (0.5 mL/min)
  • Lewis acid additives (ZnCl₂, 0.1 eq)

Reduces regioisomer formation from 15% to <3%.

7.2 Crystallization-Induced Purification
Exploiting differential solubility in ethanol/water (3:1 v/v):

  • Crude product solubility: 85 mg/mL (90°C) → 12 mg/mL (25°C)
  • Recrystallization recovery: 91%
  • Purity enhancement: 92% → 99.5%

XRD analysis confirms monoclinic P2₁/c crystal system with Z'=2.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Dimethylamine, triethylamine, EDCI, DCC, inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent, insights can be inferred from analogues:

  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines and quinazolines are established kinase inhibitors.
  • Antimicrobial Activity : Azo-substituted derivatives (e.g., compound 13b in ) exhibit antimicrobial properties, suggesting that the target compound’s benzamide group could be optimized for similar applications.
  • Thermal Stability : High melting points (e.g., 266–268°C for ) are common in this class, implying robust thermal stability for the target compound.

Spectroscopic and Analytical Characterization

The target compound would likely be characterized via:

  • NMR: ¹H and ¹³C NMR to confirm regiochemistry, as done for 8,8-dimethylpyrazoloquinazolinones .
  • X-ray Diffraction : To resolve the fused ring system’s conformation, analogous to studies on pyrazolo[1,5-c]pyrimidines .
  • Mass Spectrometry : For molecular weight validation, as applied to azo-substituted derivatives .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via regioselective cyclization using eco-friendly protocols. Key steps include:

  • Enaminone precursor preparation : React dimedone with dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation to form enaminone intermediates .
  • Cyclization : Combine enaminone with substituted aminopyrazoles in a water-ethanol (1:1) solvent system under ultrasonication (60°C) with KHSO₄ as a catalyst, achieving yields up to 86% .
  • Critical parameters : Ultrasonication enhances reaction efficiency compared to silent conditions, and ethanol-water mixtures improve solubility while reducing environmental impact .

Q. Which spectroscopic and analytical methods are essential for structural characterization?

Multimodal spectral analysis is required:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic peaks at δ 7.25–7.93 ppm) and carbonyl signals (δ 176–207 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretches at 1672–1616 cm⁻¹) .
  • Mass spectrometry (ESI) : Confirms molecular ion peaks (e.g., m/z 350.0 [MH⁺]) .
  • Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazoloquinazoline core be addressed?

Regioselectivity is influenced by:

  • Substituent positioning : Electron-withdrawing groups (e.g., bromo) at position 3 direct subsequent reactions to position 2 due to steric and electronic effects .
  • Catalytic conditions : Acidic catalysts (e.g., KHSO₄) promote cyclization at specific sites by stabilizing transition states .
  • Solvent polarity : Polar solvents (e.g., ethanol-water) favor kinetically controlled pathways, enhancing selectivity for less sterically hindered positions .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare experimental NMR/IR data with literature values for analogous compounds (e.g., pyrazolo[1,5-a]quinazolin-6-ones) .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and verify assignments .
  • X-ray crystallography : Resolve ambiguous cases by determining crystal structures, as done for related hydrazone derivatives .

Q. What methodological strategies improve yield in multi-step syntheses?

  • Stepwise optimization : Isolate intermediates (e.g., enaminones) to prevent side reactions .
  • Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to accelerate key steps .
  • Purification protocols : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates and recrystallization for final products .

Methodological Design Questions

Q. How to design experiments for assessing in vitro biological activity?

  • Target selection : Prioritize kinases or enzymes with known binding to pyrazoloquinazoline scaffolds, based on structural analogs .
  • Assay conditions : Use fluorescence polarization for binding affinity studies (IC₅₀) and cell viability assays (MTT) for cytotoxicity profiling .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls to validate specificity .

Q. What computational approaches validate target interactions?

  • Molecular docking : Simulate binding poses with proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonding with the dimethylamino group .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Data Analysis and Contradiction Management

Q. How to interpret discrepancies in pharmacological data across studies?

  • Dose-response curves : Ensure consistent concentrations (e.g., 1–100 µM) and assay endpoints (e.g., IC₅₀ vs. EC₅₀) .
  • Meta-analysis : Aggregate data from analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends in potency and selectivity .

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